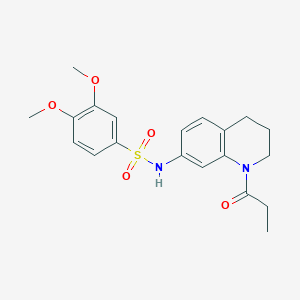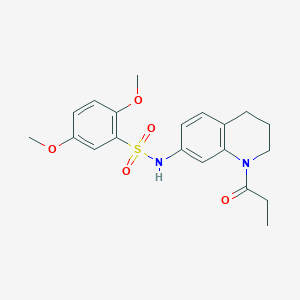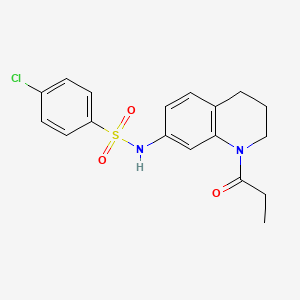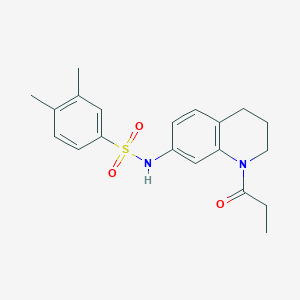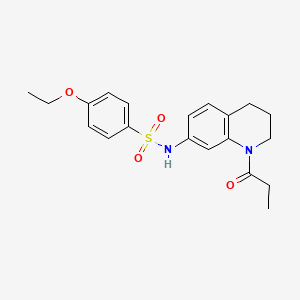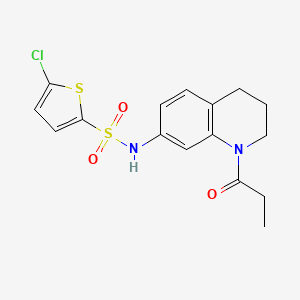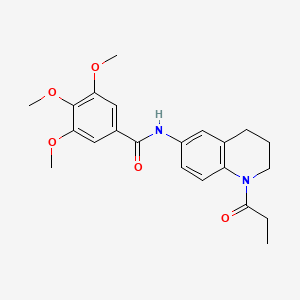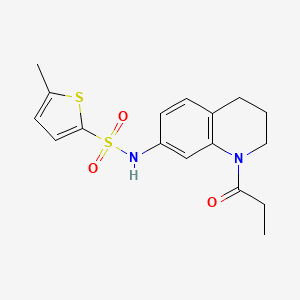
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is complex, containing multiple functional groups. It contains a total of 49 bonds; 28 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 sulfonamide (thio-/dithio-) .科学研究应用
5-MTPT has been studied for its potential applications in scientific research. It has been found to possess a number of advantages, such as its ability to modulate the activity of enzymes and receptors involved in signal transduction pathways. This makes it a useful tool for studying the molecular mechanisms of various diseases and developing new therapeutic strategies. Additionally, 5-MTPT has been found to be a useful tool for studying the structure-activity relationships of drugs, as well as for the development of new drug candidates.
作用机制
The exact mechanism of action of 5-MTPT is not yet fully understood. However, it has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways. This suggests that 5-MTPT may act as an agonist or antagonist of these enzymes and receptors, depending on the context. Additionally, 5-MTPT has been found to interact with a number of proteins involved in signal transduction pathways, suggesting that it may also act as an allosteric modulator of these proteins.
Biochemical and Physiological Effects
5-MTPT has been found to possess a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways, which can lead to a variety of effects. For example, 5-MTPT has been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as the activity of receptors involved in the regulation of hormone secretion. Additionally, 5-MTPT has been found to possess antioxidant and anti-inflammatory activity, as well as to modulate the activity of enzymes involved in the synthesis of neurotransmitters.
实验室实验的优点和局限性
5-MTPT has a number of advantages for laboratory experiments. It is easy to synthesize, possesses a high degree of selectivity, and is relatively stable. Additionally, it can be used to study a variety of biological processes, such as signal transduction pathways and enzyme activity. However, 5-MTPT also has a few limitations. It is relatively expensive, and its effects on biological processes may be difficult to interpret due to its complex mechanism of action.
未来方向
The potential applications of 5-MTPT are still being explored. Future research should focus on further elucidating the mechanism of action of 5-MTPT and its effects on signal transduction pathways. Additionally, further research should focus on developing new strategies for synthesizing 5-MTPT and increasing its stability. Other potential areas of research include the development of new therapeutic strategies based on the effects of 5-MTPT and the development of new drug candidates based on its structure-activity relationships.
合成方法
5-MTPT is synthesized through a multi-step reaction involving the reaction of a thiophene-2-sulfonamide derivative with a propanoyl-1,2,3,4-tetrahydroquinoline derivative. The reaction first involves the condensation of the propanoyl-1,2,3,4-tetrahydroquinoline derivative with 2-bromo-3-methyl-5-thiophenecarboxamide in the presence of a base. This is followed by the reaction of the resulting intermediate with 1-bromo-3-methyl-5-thiophenecarboxylic acid in the presence of a base. Finally, the reaction of the intermediate with 5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is completed in the presence of a base.
属性
IUPAC Name |
5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-16(20)19-10-4-5-13-7-8-14(11-15(13)19)18-24(21,22)17-9-6-12(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSGPZQYHCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


